molecular formula C11H12N2 B1597781 5-methyl-2-(1H-pyrrol-1-yl)aniline CAS No. 59194-21-7

5-methyl-2-(1H-pyrrol-1-yl)aniline

Cat. No.: B1597781
CAS No.: 59194-21-7
M. Wt: 172.23 g/mol
InChI Key: NEENRPZEBOLMTI-UHFFFAOYSA-N
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Description

5-methyl-2-(1H-pyrrol-1-yl)aniline is an organic compound with the molecular formula C11H12N2. It is a white or off-white crystalline solid that is slightly soluble in water but soluble in organic solvents such as alcohol, ether, chloroform, and benzene . This compound is used in various chemical and industrial applications due to its unique structure and properties.

Mechanism of Action

Mode of Action

Related compounds have been shown to undergo reactions involving c–c bond cleavage and new c–c and c–n bond formation . This suggests that 5-methyl-2-(1H-pyrrol-1-yl)aniline may interact with its targets in a similar manner, leading to changes in the structure and function of the target molecules.

Biochemical Pathways

The compound’s potential to form new c–c and c–n bonds suggests that it may influence a variety of biochemical pathways, particularly those involving the synthesis or degradation of complex organic molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Biochemical Analysis

Biochemical Properties

5-methyl-2-(1H-pyrrol-1-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can affect the metabolism of other substrates processed by cytochrome P450 enzymes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of this pathway, this compound can affect gene expression and cellular metabolism. For instance, it can lead to the upregulation or downregulation of specific genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to changes in cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies. Its stability and degradation must be carefully monitored to ensure consistent results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, this compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation and subsequent metabolism of the compound, leading to the formation of various metabolites. The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound can determine its role in various cellular processes .

Preparation Methods

The synthesis of 5-methyl-2-(1H-pyrrol-1-yl)aniline typically involves a multi-step process. One common method starts with the reaction of aniline and methyl ketone to produce 5-methylaniline. This intermediate is then subjected to a chlorination reaction followed by a reaction with pyrrole to yield this compound . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Chemical Reactions Analysis

5-methyl-2-(1H-pyrrol-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: It can undergo electrophilic substitution reactions, particularly at the pyrrole ring, using reagents like halogens or nitrating agents[][3].

Scientific Research Applications

5-methyl-2-(1H-pyrrol-1-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

5-methyl-2-(1H-pyrrol-1-yl)aniline can be compared with other similar compounds such as:

  • 2-methyl-5-(1H-pyrrol-1-yl)aniline
  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
  • 4-(5-methyl-1H-tetrazol-1-yl)aniline

These compounds share structural similarities but differ in their substitution patterns and functional groups, which can lead to variations in their chemical reactivity and biological activities .

Properties

IUPAC Name

5-methyl-2-pyrrol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-9-4-5-11(10(12)8-9)13-6-2-3-7-13/h2-8H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEENRPZEBOLMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380253
Record name 5-methyl-2-(1H-pyrrol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59194-21-7
Record name 5-Methyl-2-(1H-pyrrol-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59194-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methyl-2-(1H-pyrrol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

20 g of sodium hydrosulfite are added portionwise to a solution of 18.18 g (0.09 mole) of 1-(4-methyl-2-nitrophenyl)pyrrole in 400 ml. of tetrahydrofuran and 200 ml. of water. The resulting solution is heated on a steam bath for 5 minutes and an additional 20 g. of sodium hydrosulfite are added and the solution is heated for 5 minutes on a steam bath. Then 38.3 g. of sodium hydrosulfite and a solution of 400 ml. of ethanol and 500 ml. of water are added, and again the solution is heated on a steam bath for 5 minutes. The solvent is removed to give a tan solid which is recrystallized from hexane to give white crystals, m.p. 89°-90° C. of 1-(2-amino-4-methylphenyl)pyrrole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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